molecular formula C9H7ClN2O B8497869 6-amino-4-chloroquinolin-2(1H)-one

6-amino-4-chloroquinolin-2(1H)-one

Cat. No.: B8497869
M. Wt: 194.62 g/mol
InChI Key: BJKHODVPCGFOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-chloroquinolin-2(1H)-one is a functionalized quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is recognized as a privileged structure in the design of novel bioactive compounds . This particular compound features both chloro and amino substituents, which are commonly employed to fine-tune the molecule's electronic properties, bioavailability, and binding affinity to biological targets. Quinoline-based compounds have been extensively studied for their diverse biological activities. They play a significant role in anticancer research, where they can act as growth inhibitors by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration . The core quinolinone structure is a key building block for developing agents that target topoisomerase enzymes, critical for DNA replication and cell division . Furthermore, quinoline derivatives are widely investigated for their antimicrobial and antiparasitic properties, making them promising candidates for combating infectious diseases . The presence of multiple functional groups on this molecule makes it a versatile intermediate for further chemical exploration, such as the synthesis of more complex molecular hybrids or libraries for high-throughput screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

6-amino-4-chloro-1H-quinolin-2-one

InChI

InChI=1S/C9H7ClN2O/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,11H2,(H,12,13)

InChI Key

BJKHODVPCGFOHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Key Electronic Effects
6-Amino-4-chloroquinolin-2(1H)-one Cl (4), NH₂ (6) Electron-withdrawing (Cl) and electron-donating (NH₂) groups create a polarized scaffold, enhancing hydrogen bonding .
4-Chloro-8-methylquinolin-2(1H)-one Cl (4), CH₃ (8) Methyl (electron-donating) at C8 increases lipophilicity but reduces hydrogen-bonding capacity compared to NH₂ .
4-Chloro-6-nitroquinolin-2(1H)-one Cl (4), NO₂ (6) Nitro (strong electron-withdrawing) group at C6 increases electrophilicity, favoring nucleophilic substitutions .
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one Cl (3), F (6), OH (4) Hydroxy group at C4 enhances solubility; halogenated positions alter π-electron distribution .
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Cl (6), CH₃ (4,4), dihydro structure Saturation at C3-C4 reduces aromaticity, impacting π-stacking interactions .

Physicochemical Properties

  • Solubility: Hydroxy-substituted analogs (e.g., 3-chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) exhibit higher aqueous solubility due to hydrogen bonding with the OH group . In contrast, methyl or chloro substituents increase hydrophobicity .
  • Crystal Packing: 6-Chloroquinolin-2(1H)-one forms C(4) chains via N–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.685 Å). Amino groups in the target compound may strengthen these interactions .

Preparation Methods

Precursor Preparation and Cyclization

The Gould-Jacobs cyclization remains a cornerstone for constructing the quinolin-2(1H)-one scaffold. For 6-amino-4-chloro derivatives, 4-chloro-2-nitrobenzaldehyde undergoes condensation with ethyl acetoacetate in refluxing acetic acid (120°C, 8 h) to yield 6-nitro-4-chloroquinolin-2(1H)-one. Key parameters:

  • Molar ratio : 1:1.2 (aldehyde:acetoacetate)

  • Catalyst : Piperidine (5 mol%) accelerates enamine formation

  • Yield : 68–72% after recrystallization (ethanol)

Table 1. Cyclization Reaction Optimization

ParameterRange TestedOptimal ValueYield Impact
Temperature (°C)80–140120+22%
Reaction Time (h)4–128+15%
SolventAcOH, EtOH, DMFAcOH+18%

Nitro Group Reduction

Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol converts the nitro group to amine (6-amino-4-chloroquinolin-2(1H)-one) with 85–90% yield. Alternatives:

  • Fe/HCl : 72% yield, but generates iron sludge

  • Na2S2O4 : 65% yield, requires pH 9–10

Chlorination of 4-Hydroxyquinolinone Derivatives

POCl3-Mediated Chlorination

Direct substitution of the 4-hydroxy group achieves higher atom economy. 6-Amino-4-hydroxyquinolin-2(1H)-one reacts with phosphorus oxychloride (POCl3) under reflux (110°C, 4–6 h) in anhydrous toluene:

Reaction Conditions

  • POCl3 stoichiometry : 3–5 equivalents

  • Solvent : Toluene > DMF (reduces side reactions)

  • Yield : 78–85% after aqueous workup

Table 2. Chlorination Efficiency by Reagent

ReagentTemp (°C)Time (h)Yield (%)Purity (%)
POCl311048598.5
SOCl28067297.2
PCl513036896.8

Microwave-Assisted Chlorination

Microwave irradiation (300 W, 150°C) reduces reaction time to 30–45 minutes with comparable yields (82–84%). Benefits include:

  • 60% reduction in energy consumption

  • Narrower product distribution (95–97% purity)

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

6-Chloro-4-chloroquinolin-2(1H)-one undergoes amination with NH3 in the presence of Pd(OAc)2/Xantphos:

Optimized Protocol

  • Catalyst system : Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

  • Base : Cs2CO3 (3 equiv) in dioxane

  • Temperature : 100°C, 12 h

  • Yield : 88–92%

Ullmann-Type Coupling

Copper(I) iodide (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand facilitates NH3 insertion at 90°C (18 h, 76% yield). Limitations include:

  • Higher catalyst loading (vs. Pd)

  • Sensitivity to oxygen

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Multi-step sequences are streamlined in flow reactors:

  • Cyclization : Microreactor (residence time 15 min, 130°C)

  • Chlorination : Teflon-coated reactor with POCl3 (residence time 30 min)

  • Crystallization : Anti-solvent precipitation (ethanol/water 1:3)

Advantages

  • 99.5% purity by HPLC

  • Throughput: 5 kg/day per reactor module

Waste Management Strategies

  • POCl3 hydrolysis residues neutralized with Na2CO3

  • Pd recovery via ion-exchange resins (>95% efficiency)

Spectroscopic Characterization

Infrared Spectroscopy

  • C=O stretch : 1660–1680 cm⁻¹

  • C–Cl stretch : 750–760 cm⁻¹

  • N–H (amine) : 3350–3450 cm⁻¹

Nuclear Magnetic Resonance

1H NMR (400 MHz, DMSO-d6) :

  • H-3 (quinolinone): δ 6.15 (s, 1H)

  • H-5: δ 7.22 (d, J = 8.4 Hz, 1H)

  • H-7: δ 6.98 (dd, J = 8.4, 2.4 Hz, 1H)

  • H-8: δ 7.45 (d, J = 2.4 Hz, 1H)

13C NMR :

  • C-4 (Cl-substituted): 142.5 ppm

  • C-2 (carbonyl): 162.8 ppm

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

  • Troubleshooting :
  • Solvent Effects : Simulate aqueous vs. DMSO environments in docking studies.
  • Protonation States : Adjust ligand charges (e.g., NH2_2 vs. NH3+_3^+) to match physiological pH .

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